Home > Products > Screening Compounds P144567 > 6-Fluoroimidazo[1,2-b]pyridazine methanesulfonate
6-Fluoroimidazo[1,2-b]pyridazine methanesulfonate -

6-Fluoroimidazo[1,2-b]pyridazine methanesulfonate

Catalog Number: EVT-8396301
CAS Number:
Molecular Formula: C7H8FN3O3S
Molecular Weight: 233.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-Fluoroimidazo[1,2-b]pyridazine methanesulfonate is a chemical compound belonging to the imidazo[1,2-b]pyridazine class, which is recognized for its diverse biological activities and potential therapeutic applications. This compound features a fluoro substituent at the 6-position of the imidazo ring and a methanesulfonate group, which enhances its solubility and reactivity. The imidazo[1,2-b]pyridazine scaffold has garnered attention in medicinal chemistry due to its role in developing various bioactive molecules, including kinase inhibitors and other pharmacologically relevant agents .

Source

The synthesis and characterization of 6-fluoroimidazo[1,2-b]pyridazine methanesulfonate have been documented in various scientific studies and patents. These sources discuss methods of synthesis, structural properties, and biological evaluations of related compounds, providing a comprehensive understanding of this chemical's relevance in research and development .

Classification

6-Fluoroimidazo[1,2-b]pyridazine methanesulfonate can be classified as:

  • Chemical Class: Heterocyclic compound
  • Sub-class: Imidazo[1,2-b]pyridazine derivative
  • Functional Groups: Fluoro group and methanesulfonate
Synthesis Analysis

The synthesis of 6-fluoroimidazo[1,2-b]pyridazine methanesulfonate typically involves a multi-step process that may include cyclization reactions and functional group modifications.

Methods

  1. Cyclocondensation: The initial step often involves the cyclocondensation of appropriate precursors such as 3-amino-6-chloropyridazine with electrophiles like 1,3-dichloroacetone under reflux conditions in a suitable solvent (e.g., dimethoxyethane) to form an intermediate imidazo compound.
  2. Nitration: Subsequent nitration at specific positions introduces nitro groups which can be further modified.
  3. Substitution Reaction: The final step typically involves substituting the chloromethyl group with sodium benzenesulfinate or another nucleophile to yield the target compound .

Technical Details

  • Reagents Used: Sodium benzenesulfinate, 1,3-dichloroacetone, concentrated nitric acid.
  • Conditions: Reflux temperatures around 90 °C for cyclization; room temperature for substitution reactions.
  • Yield: Moderate yields are common in these synthetic routes, often requiring optimization of reaction conditions for efficiency.
Molecular Structure Analysis

The molecular structure of 6-fluoroimidazo[1,2-b]pyridazine methanesulfonate includes:

  • Core Structure: An imidazo[1,2-b]pyridazine ring system characterized by nitrogen atoms incorporated into the heterocyclic framework.
  • Fluorine Atom: Positioned at the 6-position of the imidazo ring.
  • Methanesulfonate Group: Attached to enhance solubility.

Structural Data

  • Molecular Formula: C₇H₆F₂N₄O₃S
  • Molecular Weight: Approximately 238.21 g/mol
  • Key Bond Angles and Distances: Detailed crystallographic data would provide insights into bond lengths and angles but may vary based on crystal form.
Chemical Reactions Analysis

6-Fluoroimidazo[1,2-b]pyridazine methanesulfonate can undergo various chemical reactions:

  • Nucleophilic Substitution: The methanesulfonate group can act as a leaving group in nucleophilic substitution reactions.
  • Electrophilic Aromatic Substitution: The presence of the fluoro group may influence reactivity towards electrophiles.

Technical Details

These reactions are typically facilitated under mild conditions and can be monitored using techniques such as Thin Layer Chromatography (TLC) or High Performance Liquid Chromatography (HPLC) for purity assessment.

Mechanism of Action

The mechanism of action for compounds like 6-fluoroimidazo[1,2-b]pyridazine methanesulfonate often involves interactions with biological targets such as enzymes or receptors:

  • Kinase Inhibition: The imidazo[1,2-b]pyridazine scaffold has been associated with inhibiting specific kinases involved in cellular signaling pathways.
  • Antimicrobial Activity: Potential mechanisms may include disrupting cellular processes in pathogens.

Process Data

Studies indicate that structural modifications significantly affect the binding affinity and selectivity towards target proteins, suggesting a structure-activity relationship that can guide further drug design efforts .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-fluoroimidazo[1,2-b]pyridazine methanesulfonate are critical for its application:

  • Solubility: Generally soluble in polar solvents due to the presence of the methanesulfonate group.
  • Stability: Stability under various pH conditions is essential for its utility in biological systems.

Relevant Data or Analyses

Experimental data on melting points, boiling points, and spectral characteristics (NMR, IR) would provide further insights into its physical properties.

Applications

6-Fluoroimidazo[1,2-b]pyridazine methanesulfonate finds applications primarily in medicinal chemistry:

  • Drug Development: Its scaffold is explored for developing new therapeutic agents targeting cancer and infectious diseases.
  • Biological Research: Used as a tool compound to study cellular mechanisms and pathways involved in disease progression.

This compound exemplifies how modifications to heterocyclic frameworks can lead to novel bioactive molecules with significant therapeutic potential.

Introduction to the Imidazo[1,2-b]pyridazine Scaffold in Medicinal Chemistry

Historical Evolution of Imidazo[1,2-b]pyridazine-Based Therapeutics

The therapeutic journey of imidazo[1,2-b]pyridazine derivatives began with early central nervous system applications reported by Nitta, Yoneda, and Otaka in 1964, demonstrating analgesic, sedative, and antispasmodic activities. However, the scaffold gained prominence with the 2012 approval of ponatinib (marketed as Iclusig®), a multi-targeted tyrosine kinase inhibitor for chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia. Ponatinib’s clinical success validated the scaffold’s capacity to inhibit kinase targets through strategic substituent positioning, particularly at C-3 and C-6, enabling potent BCR-ABL inhibition even against gatekeeper mutations [1] [3].

Subsequent developments introduced risdiplam (Evrysdi®), a 2020-approved survival of motor neuron 2-directed RNA splicing modifier for spinal muscular atrophy. Risdiplam exemplifies scaffold versatility beyond kinase inhibition, leveraging the imidazo[1,2-b]pyridazine core for RNA-binding and splicing modulation. Clinical pipelines expanded with molecules like gandotinib (LY-2784544), an Eli Lilly-developed JAK2 inhibitor reaching Phase II trials for myeloproliferative disorders, demonstrating IC₅₀ values below 50 nM against JAK2-dependent signaling pathways. Parallel discoveries identified potent protozoan kinase inhibitors; compound 20a exhibited 32 nM IC₅₀ against Plasmodium falciparum CLK1 (PfCLK1), highlighting applications in antiparasitic drug development [1] [7].

Table 1: Clinically Significant Imidazo[1,2-b]pyridazine-Based Therapeutics

Compound NameTherapeutic TargetIndicationDevelopment Status/Approval Year
PonatinibBCR-ABL, FGFR, PDGFRChronic Myeloid LeukemiaFDA Approved (2012)
RisdiplamSMN2 Splicing ModifierSpinal Muscular AtrophyFDA Approved (2020)
GandotinibJAK2 KinaseMyeloproliferative DisordersPhase II Clinical Trials
Compound 20aPfCLK1 KinaseAntimalarial CandidatePreclinical

The scaffold’s exploration accelerated through structure-activity relationship (SAR) studies, revealing that C-3 aryl/heteroaryl substitutions and C-6 hydrogen-bond acceptors optimize target engagement. For instance, in DYRK1A inhibitors, 3-(3-trifluoromethylphenyl) groups combined with 6-morpholinyl substituents yielded compounds with IC₅₀ values of 50 nM, demonstrating selectivity over structurally related kinases. This evolution underscores the scaffold’s adaptability across target classes through rational substitution [1] [7].

Structural and Functional Advantages of Fluorinated Derivatives in Drug Design

Fluorination of the imidazo[1,2-b]pyridazine scaffold, particularly at the C-6 position, strategically enhances molecular properties through a combination of electronic, steric, and metabolic mechanisms. The 6-fluoroimidazo[1,2-b]pyridazine derivative (CAS: 113501-27-2) exemplifies these advantages, with fluorine’s high electronegativity (Pauling scale: 3.98) inducing strong electron-withdrawing effects that modulate ring electronics. This polarization enhances hydrogen-bond acceptor strength at adjacent nitrogen atoms (N1 and N5), improving target binding affinity. The fluorine atom’s compact size (van der Waals radius: 1.47 Å) permits substitution without significant steric perturbation, maintaining complementary fit within hydrophobic binding pockets common in kinase ATP-binding sites [2] [6].

Table 2: Comparative Physicochemical Properties of Pyridazine-Containing Heterocycles

HeterocycleDipole Moment (D)cLog PTopological Polar Surface Area (Ų)Hydrogen-Bond Acceptor Capacity
Pyridazine4.22-0.5125.8Moderate (Dual N-acceptors)
Pyrimidine2.330.2625.8Moderate
Pyrazine00.3725.8Weak
6-Fluoroimidazo[1,2-b]pyridazine4.8-5.2 (estimated)-0.24*34.6*Enhanced (Fluorine synergy)

**Estimated values based on structural analogy and computational modeling

Metabolic stabilization represents another critical advantage. Fluorine substitution at C-6 impedes oxidative metabolism by cytochrome P450 enzymes, particularly at the adjacent C-5 position, which is inherently susceptible to oxidation. This blockade extends plasma half-life and reduces reactive metabolite formation. Additionally, fluorine’s hydrophobic parameter (π = +0.14) slightly increases lipophilicity relative to non-fluorinated analogs, improving membrane permeability while maintaining aqueous solubility due to the scaffold’s innate polarity. This balance is evidenced in the crystalline solid-state structure of 6-fluoro derivatives, which facilitates pharmaceutical processing [2] [6].

Fluorine’s orthogonal interactions further enhance binding specificity. Beyond canonical hydrogen bonding, fluorine engages in dipolar contacts with protein backbone amides and carbon skeletons (e.g., C=O dipoles) and participates in non-classical interactions like fluorine-amide stacking. In kinase targets, these interactions stabilize specific rotamer conformations of hinge-region residues. For example, in PIM1 kinase inhibitors, 6-fluoro substitution improved inhibitory potency 3-fold compared to non-fluorinated analogs (IC₅₀: 82 nM vs. 250 nM), attributed to fluorine-mediated hydrophobic enclosure within a conserved subpocket [2] .

Rationale for Methanesulfonate Functionalization in Bioactive Molecule Optimization

Methanesulfonate (mesylate) salt formation represents a critical optimization strategy for 6-fluoroimidazo[1,2-b]pyridazine derivatives, primarily addressing bioavailability limitations inherent to free bases. The methanesulfonate anion (CH₃SO₃⁻) forms stable ionic bonds with protonated imidazo[1,2-b]pyridazine nitrogen atoms (typically N1), generating crystalline solids with enhanced aqueous solubility. This counterion selection leverages methanesulfonic acid’s strong acidity (pKa ≈ -1.9), ensuring complete proton transfer and salt formation even with moderately basic heterocycles (pKa ~3-5 for imidazo[1,2-b]pyridazines) [8].

Table 3: Impact of Methanesulfonate Salt Formation on Key Pharmaceutical Properties

PropertyFree Base FormMethanesulfonate Salt FormFunctional Improvement
Aqueous SolubilityLow (0.1–1 mg/mL)High (>10 mg/mL)Enhanced dissolution rate; suitability for parenteral formulations
Crystalline StabilityPolymorphic riskHigh crystallinity; reduced hygroscopicityImproved shelf-life; predictable processing
BioavailabilityVariable; pH-dependentConsistent oral absorptionReduced food effect; dose linearity
CompressibilityPoor flow propertiesSuperior powder characteristicsDirect compression feasibility

The mesylate anion’s minimal steric bulk (molar volume: 59.5 cm³/mol) avoids significant molecular weight inflation, preserving high drug-to-excipient ratios in formulations. Unlike bulkier counterions (e.g., tosylate), methanesulfonate does not perturb the bioactive conformation or hinder target engagement. Computational studies reveal that mesylate salts maintain the planar orientation of the imidazo[1,2-b]pyridazine core, ensuring unimpaired π-stacking interactions with protein aromatic residues. Molecular dynamics simulations further demonstrate that mesylate dissociation kinetics favor rapid ion exchange in physiological fluids, liberating the free base for membrane permeation [8] [9].

Salt formation also enables polymorph control. The strong ionic interaction directs consistent crystal lattice formation, reducing the risk of undesirable polymorphs that compromise stability or dissolution. This predictability is crucial for manufacturing scale-up, as evidenced by patents describing crystalline 6-fluoroimidazo[1,2-b]pyridazine methanesulfonate with defined melting points (>200°C) and minimal batch-to-batch variability. Additionally, methanesulfonate salts exhibit favorable thermal stability profiles, resisting decomposition during lyophilization or spray drying processes [8].

From a pharmacological perspective, methanesulfonate functionalization accelerates target tissue exposure. Comparative pharmacokinetic studies in preclinical models demonstrate that mesylate salts achieve peak plasma concentrations (Cₘₐₓ) 2- to 3-fold higher than free bases or hydrochloride salts, attributed to faster dissolution in gastric fluids. This rapid absorption is particularly advantageous for targets requiring high initial exposure (e.g., acute antiviral applications) or when formulating low-solubility, high-potency compounds. The optimized pharmacokinetic profile directly translates to enhanced in vivo efficacy without increasing administered doses, a critical consideration for therapeutic index optimization [9].

Properties

Product Name

6-Fluoroimidazo[1,2-b]pyridazine methanesulfonate

IUPAC Name

6-fluoroimidazo[1,2-b]pyridazine;methanesulfonic acid

Molecular Formula

C7H8FN3O3S

Molecular Weight

233.22 g/mol

InChI

InChI=1S/C6H4FN3.CH4O3S/c7-5-1-2-6-8-3-4-10(6)9-5;1-5(2,3)4/h1-4H;1H3,(H,2,3,4)

InChI Key

UXRCVYPXTYUNMN-UHFFFAOYSA-N

SMILES

CS(=O)(=O)O.C1=CC(=NN2C1=NC=C2)F

Canonical SMILES

CS(=O)(=O)O.C1=CC(=NN2C1=NC=C2)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.